molecular formula C18H19N3O B2452323 (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone CAS No. 2320146-31-2

(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone

Cat. No. B2452323
CAS RN: 2320146-31-2
M. Wt: 293.37
InChI Key: DURNXNVPRSXSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone, also known as CPQM, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPQM is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), which is a key regulator of cell cycle progression. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone acts as a selective inhibitor of CDK4/6, which are key regulators of cell cycle progression. CDK4/6 inhibitors block the phosphorylation of retinoblastoma protein (Rb), which is a tumor suppressor protein that controls cell cycle progression. By inhibiting CDK4/6, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone induces cell cycle arrest and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been shown to have potent antitumor activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone is a potent and selective inhibitor of CDK4/6, making it a valuable tool for studying the role of CDK4/6 in cancer biology. However, the compound is not yet approved for clinical use, and further studies are needed to evaluate its safety and efficacy in humans.

Future Directions

For research on (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone include evaluating its safety and efficacy in clinical trials, identifying biomarkers that can predict response to the compound, and developing strategies to overcome resistance to CDK4/6 inhibitors. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone may have potential applications in other disease areas, such as neurodegenerative disorders and viral infections. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone involves the reaction of quinoxaline-6-carboxylic acid with cyclobutylidene-piperidin-1-ylamine in the presence of a coupling reagent. The reaction yields (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone as a white powder with high purity and yield.

Scientific Research Applications

(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown potent antitumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(15-4-5-16-17(12-15)20-9-8-19-16)21-10-6-14(7-11-21)13-2-1-3-13/h4-5,8-9,12H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURNXNVPRSXSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyclobutylidenepiperidine-1-carbonyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.